

Application of Trigochinin C in Studying MET Signaling Pathways

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Compound of Interest

Compound Name: Trigochinin C

Cat. No.: B15591638

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Application Notes

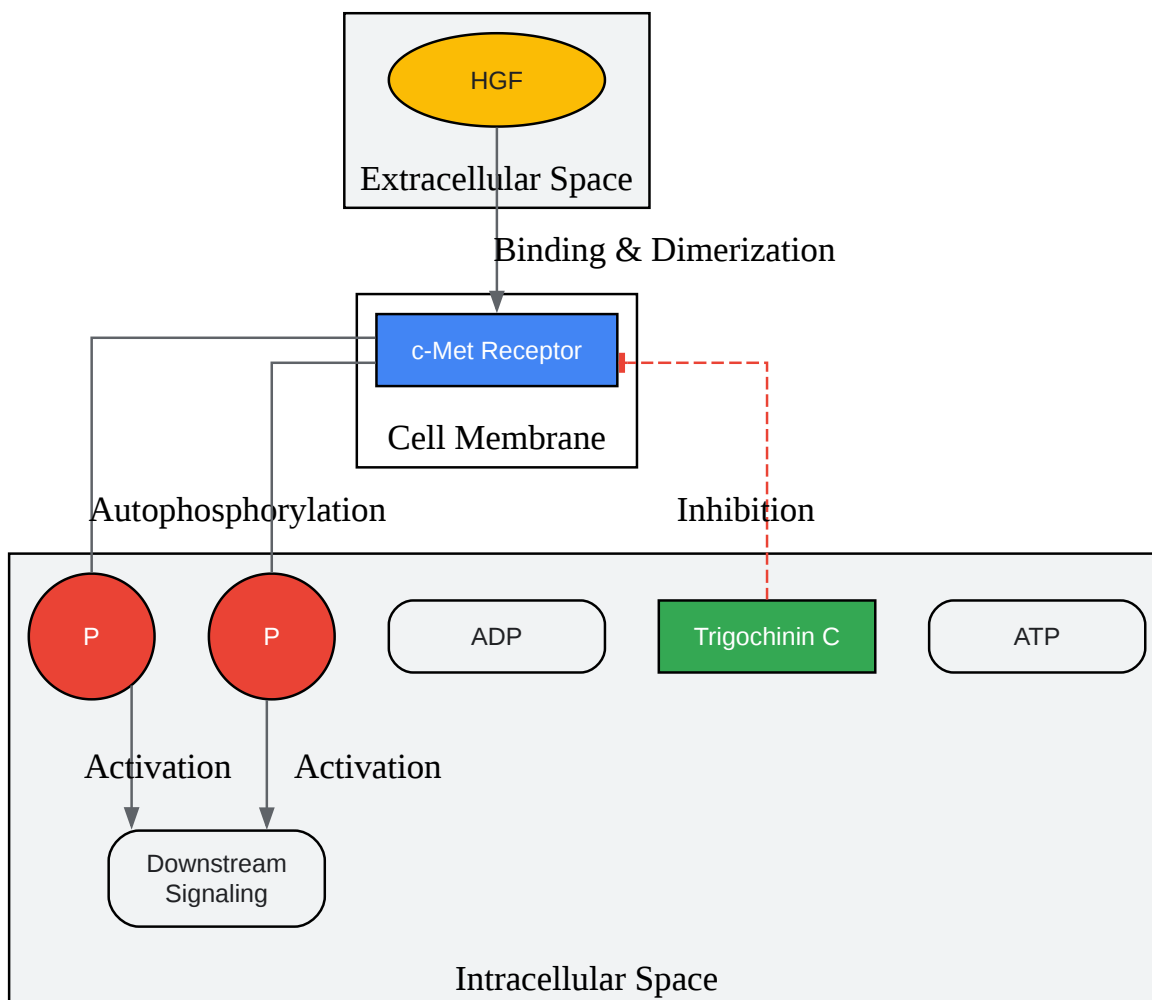
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development and wound healing. [1][2] However, aberrant activation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous cancers. [3][4][5] Dysregulation can occur through various mechanisms, including c-Met gene amplification, overexpression, and mutations, leading to uncontrolled cell growth, proliferation, survival, and invasion. [1][4][6] Consequently, the c-Met pathway has emerged as a significant target for cancer drug development. [5][7]

Trigochinin C is a potent and selective small molecule inhibitor of c-Met kinase activity. It functions as a Type Ib, ATP-competitive inhibitor, binding to the active conformation of the c-Met kinase domain and preventing the phosphorylation of key tyrosine residues. [8] This inhibition effectively blocks the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival. [1][9] These application notes provide an overview of the use of **Trigochinin C** as a tool to investigate the MET signaling pathway and its role in cancer biology.

Mechanism of Action of Trigochinin C

Trigochinin C selectively targets the ATP-binding pocket of the c-Met tyrosine kinase domain. By competing with ATP, it prevents the autophosphorylation of the receptor upon HGF

stimulation, thereby inhibiting the activation of downstream signaling molecules.



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Diagram 1: Mechanism of **Trigochinin C** Inhibition of c-Met.

Quantitative Data Summary

The following tables summarize the inhibitory effects of **Trigochinin C** on cancer cell lines with aberrant c-Met signaling.

Table 1: In Vitro IC₅₀ Values of **Trigochinin C**

Cell Line	Cancer Type	c-Met Status	IC50 (nM)
Hs746T	Gastric Cancer	Amplified	5.2
EBC-1	Lung Cancer	Amplified	8.1
U-87 MG	Glioblastoma	Overexpressed	15.7
A549	Lung Cancer	Wild-Type	>1000

Table 2: Effect of **Trigochinin C** on c-Met Phosphorylation

Cell Line	Treatment (100 nM Trigochinin C)	% Inhibition of p-c-Met (Tyr1234/1235)
Hs746T	30 min	92%
EBC-1	30 min	88%
U-87 MG	30 min	85%
A549	30 min	<10%

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of **Trigochinin C** are provided below.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of **Trigochinin C** on cancer cell proliferation.

Materials:

- Cancer cell lines (e.g., Hs746T, EBC-1, U-87 MG, A549)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Trigochinin C** (stock solution in DMSO)

- 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
- Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **Trigochinin C** in complete growth medium.
- Remove the medium from the wells and add 100 µL of the diluted **Trigochinin C** or vehicle control (DMSO) to the respective wells.
- Incubate for 72 hours at 37°C.
- Add 20 µL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of MET Signaling Pathway

This protocol is to assess the effect of **Trigochinin C** on the phosphorylation of c-Met and downstream signaling proteins.

Materials:

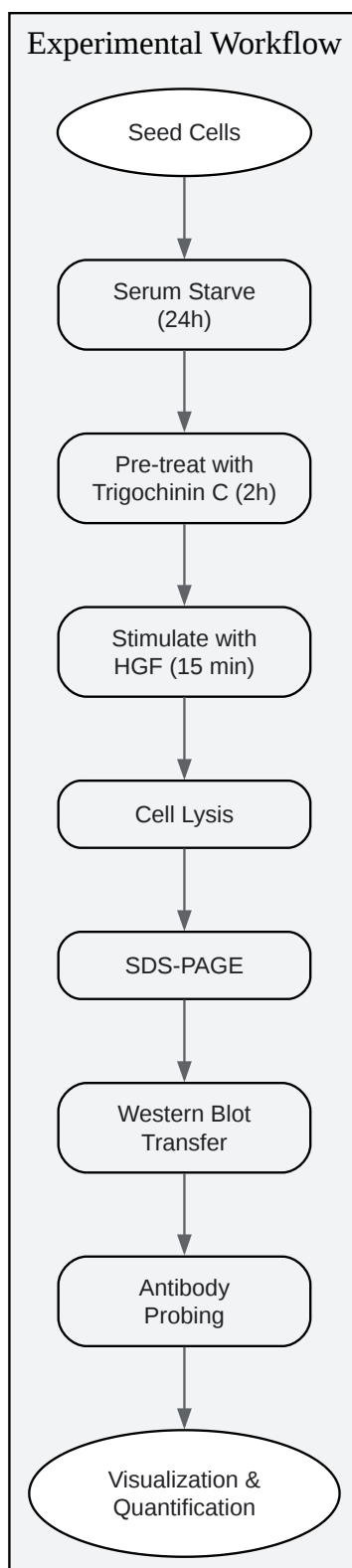
- Cancer cell lines

- Complete growth medium
- HGF
- **Trigochinin C**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and allow them to adhere overnight.
- Serum-starve the cells for 24 hours.
- Pre-treat the cells with various concentrations of **Trigochinin C** for 2 hours.
- Stimulate the cells with HGF (50 ng/mL) for 15 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH).

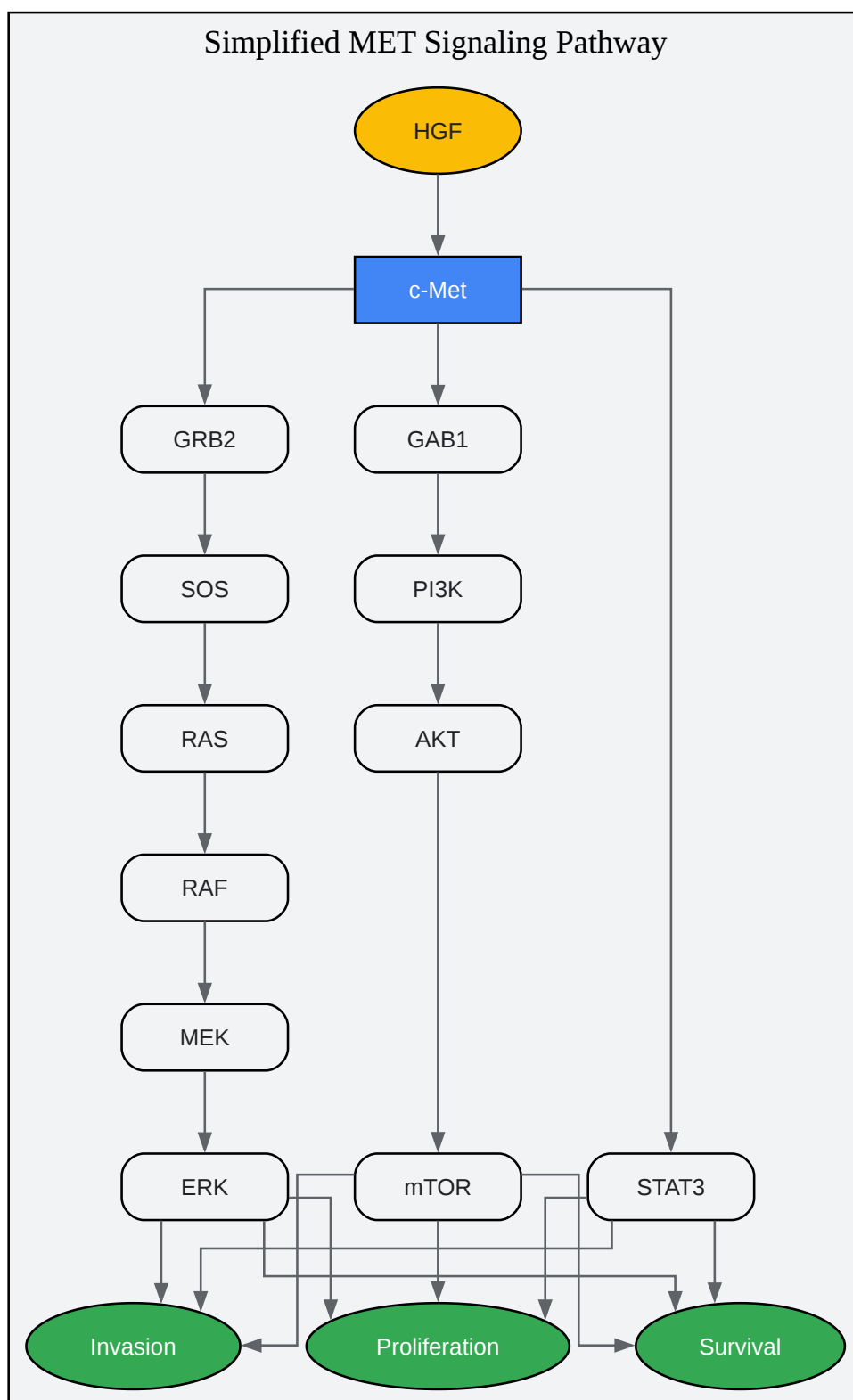


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Diagram 2: Western Blot Experimental Workflow.

MET Signaling Pathway Overview

The HGF/c-Met signaling pathway activates several downstream cascades that are crucial for cell function and are often dysregulated in cancer.



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Diagram 3: Key Downstream Pathways of c-Met Signaling.

By utilizing **Trigochinin C** in these and other experimental setups, researchers can further elucidate the intricate role of the MET signaling pathway in cancer and explore its potential as a therapeutic target.

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References

- 1. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
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